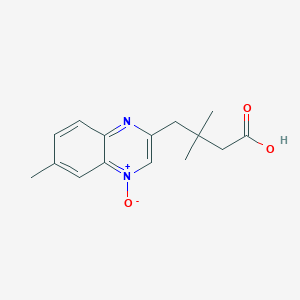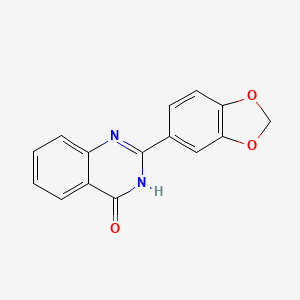
1-(2,5-dihydroxyphenyl)-2,5-dimethyltetrahydrothiophenium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-dihydroxyphenyl)-2,5-dimethyltetrahydrothiophenium chloride, also known as DTT, is a chemical compound that has been widely used in scientific research. DTT is a reducing agent that is commonly used to break disulfide bonds in proteins. This allows for the study of protein structure and function, as well as the synthesis of new proteins.
作用機序
1-(2,5-dihydroxyphenyl)-2,5-dimethyltetrahydrothiophenium chloride works by reducing disulfide bonds in proteins. Disulfide bonds are covalent bonds that form between two cysteine residues in a protein. These bonds play an important role in protein structure and function, as they can stabilize protein structure and create protein-protein interactions. This compound reduces disulfide bonds by donating electrons to the sulfur atoms in cysteine residues, which breaks the bond and creates two thiol groups.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. In addition to its role in breaking disulfide bonds in proteins, this compound has been shown to have antioxidant properties. It can scavenge free radicals and prevent oxidative damage to cells. This compound has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
1-(2,5-dihydroxyphenyl)-2,5-dimethyltetrahydrothiophenium chloride has several advantages for lab experiments. It is a relatively inexpensive and widely available reducing agent that is easy to use. This compound is also highly effective at breaking disulfide bonds in proteins, which makes it a valuable tool for studying protein structure and function. However, this compound does have some limitations. It can be toxic to cells at high concentrations, and it can also react with other compounds in the cell, which can affect experimental results.
将来の方向性
There are several future directions for research on 1-(2,5-dihydroxyphenyl)-2,5-dimethyltetrahydrothiophenium chloride. One area of interest is the development of new reducing agents that are less toxic and more specific than this compound. Another area of interest is the study of this compound's antioxidant and anti-inflammatory properties, and how these properties can be used to treat diseases such as cancer and inflammation. Finally, there is also interest in using this compound to study the folding of proteins in vivo, as well as its potential role in protein misfolding diseases such as Alzheimer's and Parkinson's.
合成法
1-(2,5-dihydroxyphenyl)-2,5-dimethyltetrahydrothiophenium chloride is synthesized by reacting 2,5-dimethylthiophenol with 2,5-dimethoxybenzaldehyde in the presence of hydrogen chloride gas. The resulting product is then purified through recrystallization.
科学的研究の応用
1-(2,5-dihydroxyphenyl)-2,5-dimethyltetrahydrothiophenium chloride has a wide range of applications in scientific research. It is commonly used in biochemistry and molecular biology to break disulfide bonds in proteins, which allows for the study of protein structure and function. This compound is also used in the synthesis of new proteins, as it can be used to reduce cysteine residues in peptides and proteins.
特性
IUPAC Name |
2-(2,5-dimethylthiolan-1-ium-1-yl)benzene-1,4-diol;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S.ClH/c1-8-3-4-9(2)15(8)12-7-10(13)5-6-11(12)14;/h5-9H,3-4H2,1-2H3,(H-,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSVHFDCXJELQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC([S+]1C2=C(C=CC(=C2)O)O)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methoxy-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-nitrophenol](/img/structure/B6009780.png)
![1-methyl-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-azepanecarboxamide](/img/structure/B6009794.png)
![3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6009802.png)
![3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6009816.png)
![1-{2-[3-(2-benzyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]phenyl}ethanone hydrochloride](/img/structure/B6009821.png)
![1-[2-methoxy-5-(1,2-oxazinan-2-ylmethyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6009830.png)
![2-({[(4-fluorophenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylic acid](/img/structure/B6009835.png)

![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B6009855.png)


![1-[(3-methylphenoxy)acetyl]-4-[4-(methylthio)benzyl]piperazine](/img/structure/B6009874.png)
![N-(2,4-dichlorophenyl)-2-({4-ethyl-5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6009889.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6009895.png)
